![molecular formula C18H14N2O8 B019868 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione CAS No. 80721-47-7](/img/structure/B19868.png)
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione
概要
説明
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione is a complex organic compound with the molecular formula C18H14N2O8 and a molecular weight of 386.31 g/mol . This compound is characterized by its unique structure, which includes multiple ester groups and a quinoline core. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione involves several steps. One common method includes the use of 5-methoxy-1H-pyrrolo-[2,3-f]quinoline-2,7,9-tricarboxylic acid 2-ethyl ester 7,9-dimethyl ester as a starting material . This compound is reacted with cerium ammonium nitrate in acetonitrile at -5°C for approximately 1.5 hours. The reaction mixture is then poured into cold water, and the resulting product is extracted with methylene chloride. The organic extracts are dried over magnesium sulfate, and the solvent is removed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoline core or the ester groups.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups, to form new derivatives.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with cerium ammonium nitrate can yield different quinoline derivatives .
科学的研究の応用
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential biological activities.
Medicine: Investigating its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione involves its interaction with specific molecular targets. The compound’s quinoline core allows it to interact with various enzymes and receptors, potentially inhibiting or activating certain biological pathways. The ester groups may also play a role in its bioavailability and interaction with cellular components .
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-4,5-dioxo-1H-pyrrolo quinoline-2,7,9-tricarboxylic Acid 2-Ethyl 7,9-Dimethyl Ester
- Other quinoline derivatives : Compounds with similar quinoline cores but different substituents.
Uniqueness
7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione is unique due to its specific combination of ester groups and the quinoline core. This structure provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds .
特性
IUPAC Name |
2-O-ethyl 7-O,9-O-dimethyl 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O8/c1-4-28-18(25)10-6-8-12(19-10)11-7(16(23)26-2)5-9(17(24)27-3)20-13(11)15(22)14(8)21/h5-6,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWXAGSZHNRGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C3=C(C(=O)C2=O)N=C(C=C3C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)
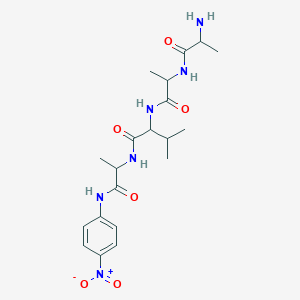
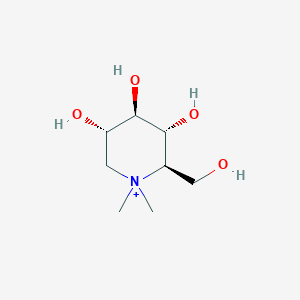

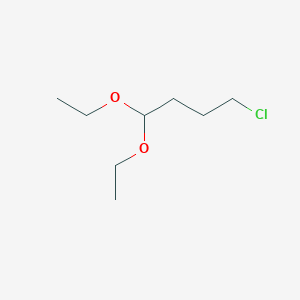
![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
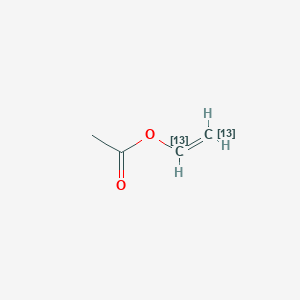
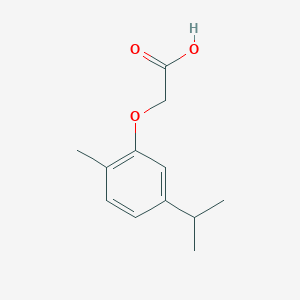
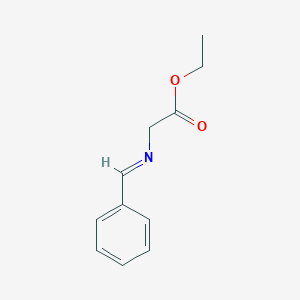
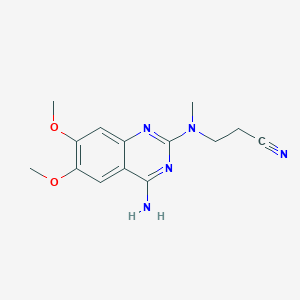
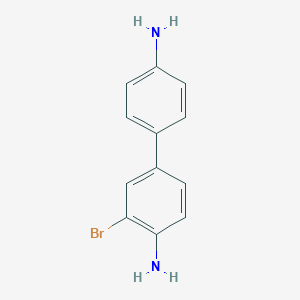
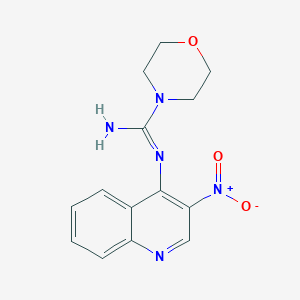
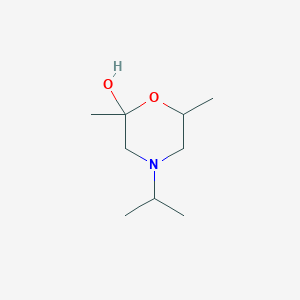
![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)
